molecular formula C26H22F2N4O6S B13352182 5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-12-oxo-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-4-carbaldehyde

5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-12-oxo-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-4-carbaldehyde

Cat. No.: B13352182
M. Wt: 556.5 g/mol
InChI Key: WGRTUVKAYXSFDO-UHFFFAOYSA-N
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Description

This compound is a highly complex heterocyclic molecule featuring a tetrazatricyclo[7.4.0.0²,⁶]trideca-1,3,6,8-tetraene core. Key structural elements include:

  • 2,6-Difluoro-3,5-dimethoxyphenyl substituent: Fluorine atoms increase metabolic stability and lipophilicity, while methoxy groups may influence steric and electronic properties.
  • Ethyl group and oxo moiety: Contribute to conformational rigidity and hydrogen-bonding capabilities.
  • Carbaldehyde functionality: A reactive site for further derivatization or covalent interactions.

Properties

Molecular Formula

C26H22F2N4O6S

Molecular Weight

556.5 g/mol

IUPAC Name

5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-12-oxo-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-4-carbaldehyde

InChI

InChI=1S/C26H22F2N4O6S/c1-4-30-23-15(13-31(26(30)34)24-21(27)19(37-2)11-20(38-3)22(24)28)12-29-25-18(23)10-16(14-33)32(25)39(35,36)17-8-6-5-7-9-17/h5-12,14H,4,13H2,1-3H3

InChI Key

WGRTUVKAYXSFDO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C3C=C(N(C3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F)S(=O)(=O)C5=CC=CC=C5)C=O

Origin of Product

United States

Biological Activity

The compound 5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-12-oxo-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-4-carbaldehyde is a complex organic molecule characterized by its unique structural features and functional groups. Its potential biological activities are of significant interest due to the presence of various functional moieties that may interact with biological targets.

Chemical Structure and Properties

This compound features a benzenesulfonyl group and difluorinated aromatic rings, along with a tetrazatricyclo framework. The molecular weight is approximately 556.5 g/mol. The structural complexity suggests a potential for diverse biological interactions.

Property Value
Molecular Weight556.5 g/mol
Structural FeaturesBenzenesulfonyl moiety, difluorinated aromatic rings
Functional GroupsAldehyde, sulfonyl

Potential Biological Activities

  • Anticancer Activity : Compounds resembling this structure have shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes such as fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression .
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, suggesting potential applicability in treating infections.

Case Studies and Research Findings

  • Inhibitory Effects on FGFRs : Research indicates that certain derivatives of related structures effectively inhibit FGFRs with low nanomolar IC50 values. For instance, compounds with a similar dimethoxybenzene scaffold have been optimized for better metabolic stability and pharmacokinetic properties .
  • Structure-Activity Relationship (SAR) : Studies have shown that modifications to the aromatic rings can significantly affect binding affinity and biological activity. For example, electron-deficient or electron-rich substitutions can alter the potency of the compound against target enzymes .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its potential therapeutic applications. Interaction studies have highlighted the importance of structural features in determining binding affinities and selectivity towards specific enzymes.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s tetrazatricyclo core introduces significant three-dimensionality compared to the planar bicyclic/tricyclic systems of Compounds 11a and 12 .
  • Fluorine and methoxy groups in the target may improve metabolic stability and target affinity relative to the methyl or cyano groups in Compounds 11a and 12, which primarily modulate electronic effects .
  • The carbaldehyde group offers unique reactivity for covalent modifications, unlike the cyano groups in Compounds 11a,b and 12, which are typically inert under physiological conditions .

Spectroscopic and Physicochemical Properties

While spectroscopic data for the target compound is unavailable, comparisons can be inferred:

  • IR Spectroscopy: The target’s aldehyde carbonyl (~1700 cm⁻¹) and sulfonyl S=O (~1350–1200 cm⁻¹) would dominate, differing from the cyano (~2220 cm⁻¹) and carbonyl (~1719 cm⁻¹) peaks in Compounds 11a,b and 12 .
  • NMR: The 2,6-difluoro-3,5-dimethoxyphenyl group would show distinct ¹⁹F and ¹H signals, unlike the trimethyl or cyano-substituted aromatics in the evidence compounds .

Q & A

Q. What are the optimal synthetic routes for synthesizing this compound, and what analytical techniques are critical for characterization?

The compound’s synthesis likely involves multi-step reactions, such as condensation of substituted benzaldehydes with heterocyclic precursors under reflux conditions in ethanol or similar solvents, followed by purification via recrystallization or column chromatography. Key characterization methods include:

  • NMR spectroscopy (1H/13C, 19F) to confirm substituent positions and fluorine integration .
  • Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
  • X-ray crystallography to resolve structural ambiguities, particularly for the tricyclic core .

Q. How can researchers address solubility challenges during in vitro assays?

Solubility in polar solvents (e.g., DMSO, methanol) can be enhanced by derivatizing the carbaldehyde group (e.g., forming hydrazones) or using co-solvents like Tween-80. Pre-formulation studies using dynamic light scattering (DLS) or HPLC solubility profiling are recommended .

Q. What strategies ensure reproducible crystallization of this compound for structural analysis?

Slow evaporation from a mixed solvent system (e.g., dichloromethane/hexane) under controlled humidity and temperature is effective. For polymorph screening, vary solvent polarity and employ seed crystals from analogous structures .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and regioselectivity in derivatization reactions?

Quantum mechanical calculations (e.g., DFT) optimize reaction pathways by modeling transition states and electron density maps. For example, the carbaldehyde group’s electrophilicity can be assessed via Fukui indices, guiding nucleophilic attack sites . Pairing this with molecular dynamics simulations helps predict solvent effects on reaction outcomes .

Q. What experimental designs resolve contradictions between computational predictions and observed biological activity?

  • Cross-validation : Compare docking scores (e.g., AutoDock Vina) with in vitro enzyme inhibition assays, adjusting for solvent accessibility and protein flexibility .
  • Error analysis : Quantify discrepancies using root-mean-square deviations (RMSD) between predicted binding poses and crystallographic data .

Q. How can researchers detect and quantify this compound in complex biological matrices?

  • Sample preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges efficiently isolates the compound from plasma or tissue homogenates. Deactivate glassware with 5% dimethyldichlorosilane to minimize adsorption losses .
  • Detection : UPLC-MS/MS with multiple reaction monitoring (MRM) enhances specificity. Use isotopically labeled internal standards (e.g., deuterated analogs) for accurate quantification .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40–60°C. Monitor degradation via HPLC-UV and identify byproducts using high-resolution MS .
  • Accelerated stability testing : Store samples at −80°C, 4°C, and 25°C with 60% relative humidity. Plot degradation kinetics using Arrhenius equations .

Q. How can AI-driven platforms optimize reaction conditions for scaled-up synthesis?

Integrate COMSOL Multiphysics for reactor simulations (e.g., heat transfer in continuous flow systems) and machine learning (e.g., Bayesian optimization) to iteratively refine parameters like catalyst loading and residence time. Validate with design-of-experiments (DOE) frameworks .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

  • Molecular docking : Map interactions (e.g., hydrogen bonding with the tetrazatricyclo core) using crystal structures of target proteins (e.g., kinases).
  • In vitro profiling : Conduct time-resolved fluorescence assays to measure binding kinetics (kon/koff) and correlate with structural modifications .

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